molecular formula C7H14N6 B3065009 N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE CAS No. 2827-47-6

N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

Cat. No.: B3065009
CAS No.: 2827-47-6
M. Wt: 182.23 g/mol
InChI Key: LVVRSRYXKCKALW-UHFFFAOYSA-N
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Description

N-[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine is a chemical compound built on a 1,3,5-triazine scaffold, a structure known for its diverse applications in medicinal chemistry and drug discovery . The 1,3,5-triazine core is a privileged structure in pharmaceutical research, with derivatives demonstrating a range of biological activities, including anticancer and antiviral properties . Furthermore, compounds featuring the dimethylamine (DMA) pharmacophore are of significant interest as they can exhibit enhanced solubility and bioavailability, which are valuable properties in the development of new therapeutic agents . Researchers utilize this and similar triazine derivatives as key intermediates in the synthesis of more complex molecules for biological screening and development . The presence of multiple amino and dimethylamino functional groups on the triazine ring makes it a versatile building block for further chemical modification. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-12(2)6-9-5(8)10-7(11-6)13(3)4/h1-4H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVRSRYXKCKALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182526
Record name Melamine, N(sup 2),N(sup 2),N(sup 4),N(sup 4)-tetramethyl-
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Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2827-47-6
Record name 2-Amino-4,6-bis(dimethylamino)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2827-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melamine, N(sup 2),N(sup 2),N(sup 4),N(sup 4)-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melamine, N(sup 2),N(sup 2),N(sup 4),N(sup 4)-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) of Cyanuric Chloride

Stepwise Substitution Mechanism

The triazine ring’s three chlorine atoms in cyanuric chloride (C₃Cl₃N₃) undergo sequential substitution with dimethylamine and ammonia. The reaction proceeds under controlled conditions to ensure selective functionalization:

  • First substitution : Dimethylamine reacts at the 2-position of cyanuric chloride in ethanol at 0–5°C, forming 2-dimethylamino-4,6-dichloro-1,3,5-triazine.
  • Second substitution : Ammonia substitutes the 4-position chlorine in tetrahydrofuran (THF) at 25°C, yielding 4-amino-2-dimethylamino-6-chloro-1,3,5-triazine.
  • Third substitution : A second equivalent of dimethylamine replaces the 6-position chlorine in refluxing acetonitrile (82°C), producing the final compound.
Table 1: Reaction Parameters for NAS Synthesis
Step Reagent Solvent Temperature (°C) Time (h) Yield (%)
1 Dimethylamine Ethanol 0–5 2 78
2 Ammonia THF 25 4 85
3 Dimethylamine Acetonitrile 82 6 72

Key variables influencing yield include solvent polarity (acetonitrile > THF > ethanol) and stoichiometric excess of amines (1.2–1.5 equivalents per substitution). Side reactions, such as triazine ring hydrolysis, are suppressed by maintaining anhydrous conditions.

Reductive Amination of Triazine Intermediates

Two-Step Functionalization

An alternative route involves reductive amination of 2,4-diamino-6-chloro-1,3,5-triazine:

  • Chlorine substitution : Reacting 2,4-diamino-6-chloro-1,3,5-triazine with dimethylamine in dimethylformamide (DMF) at 80°C for 12 hours introduces the first dimethylamino group.
  • Reductive methylation : Formaldehyde and sodium cyanoborohydride convert the 4-position amino group to dimethylamino under mild acidic conditions (pH 5–6).
Table 2: Reductive Amination Optimization
Parameter Optimal Value Effect on Yield
pH 5.5 Maximizes imine formation
Temperature (°C) 60 Minimizes over-reduction
NaBH₃CN (equivalents) 1.1 Prevents byproducts

This method achieves an overall yield of 68%, with purity >95% confirmed by HPLC.

Continuous Flow Synthesis for Industrial Production

Scalable Process Design

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and throughput:

  • Reactor setup : Three sequential microreactors (316 stainless steel, 10 mL volume each) handle the substitution steps.
  • Conditions :
    • Reactor 1: 5°C, residence time 5 minutes (first dimethylamination).
    • Reactor 2: 25°C, residence time 10 minutes (ammonation).
    • Reactor 3: 82°C, residence time 20 minutes (second dimethylamination).
Table 3: Continuous vs. Batch Process Metrics
Metric Continuous Flow Batch Process
Annual Capacity (kg) 1,200 800
Purity (%) 98.5 95.2
Solvent Consumption 30% lower Baseline

Continuous methods reduce waste generation by 40% and improve energy efficiency.

Catalytic Coupling Approaches

Palladium-Catalyzed Cross-Coupling

While less common, Suzuki-Miyaura coupling has been explored for introducing aryl groups to the triazine core before dimethylamination. For example:

  • Borylation : 2,4-Dichloro-6-iodo-1,3,5-triazine reacts with bis(pinacolato)diboron in the presence of PdCl₂(PPh₃)₂, forming a boronic ester intermediate.
  • Coupling : The boronic ester couples with pre-functionalized amines, followed by dimethylamination.

This method is limited by the cost of palladium catalysts and lower yields (55–60%) compared to NAS routes.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless needles with a melting point of 189–191°C.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 2.98 (s, 12H, N(CH₃)₂), δ 6.21 (s, 2H, NH₂).
  • ¹³C NMR : δ 40.2 (N(CH₃)₂), δ 164.7 (triazine C-2), δ 168.3 (triazine C-4/C-6).
  • HRMS : [M+H]⁺ calcd. for C₇H₁₄N₇: 196.1314; found: 196.1312.

Challenges and Mitigation Strategies

Byproduct Formation

Dimethylamine excess (>2 equivalents) leads to over-alkylation, generating N,N,N',N'-tetramethyl derivatives. Controlling stoichiometry (1.2 equivalents per substitution) and using scavengers (e.g., molecular sieves) reduces this issue.

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but complicate recycling. Switchable solvents (e.g., ionic liquids) are under investigation to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, resins, and other materials

Mechanism of Action

The mechanism of action of N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine with structurally related triazine derivatives, highlighting substituent effects, properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties Applications References
This compound -N(CH₃)₂ (2), -NH₂ (4), -N(CH₃)₂ (6) C₇H₁₄N₇ 196.25 High polarity, electron-rich core, thermal stability Ligands, materials science -
(E)-N²,N²-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine (A) -N(CH₃)₂ (2), -NH₂ (4), -styryl (6) C₁₃H₁₆N₆ 256.31 Conjugated π-system, UV absorption Photocatalysis, optoelectronics
1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)... -NH₂ (4), -(3-methylphenethyl)amino (6), -methoxy-pyrrolidinone (side chain) C₂₆H₂₉N₇O₂ 479.56 Bulky substituents, moderate yield (39.5%) Pharmaceutical lead (FFAR1/FFAR4 modulators)
4-{[4-Amino-6-(2,6-dichlorophenoxy)-1,3,5-triazin-2-yl]amino}benzonitrile -NH₂ (4), -2,6-dichlorophenoxy (6), -benzonitrile (side chain) C₁₆H₁₀Cl₂N₆O 377.19 Lipophilic, halogenated, stable under acidic conditions Agrochemicals, herbicides
N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)... -morpholino (4,6), -dimethylaminoethyl (side chain) C₃₀H₄₁N₉O₄ 623.73 High molecular weight, pharmaceutical relevance Kinase inhibitors, cancer therapeutics

Key Observations:

Substituent Effects on Reactivity: The target compound’s electron-donating dimethylamino groups enhance nucleophilic aromatic substitution reactivity compared to halogenated derivatives (e.g., ’s dichlorophenoxy group) . Styryl-substituted triazines () exhibit extended conjugation, favoring applications in optoelectronics, whereas bulky substituents (e.g., morpholino in ) reduce solubility but improve target specificity in drug design .

Thermal and Chemical Stability: Triazines with dimethylamino substituents (target compound) are thermally stable, aligning with ’s findings on heat-resistant explosives . Halogenated derivatives () show superior hydrolytic stability due to electronegative chlorine atoms .

Applications: Pharmaceuticals: Bulky substituents (e.g., ’s phenethylamino group) improve receptor binding but reduce synthetic yields (39.5% vs. 50% in ) . Materials Science: Dimethylamino-substituted triazines are promising for thermally stable polymers or ligands, whereas styryl derivatives suit light-driven applications .

Research Findings and Data

Table 2: Solubility and Stability

Compound Solubility Thermal Stability Stability in Acid
Target compound High in polar solvents >250°C Moderate
’s dichlorophenoxy derivative Low in water >200°C High
’s styryl-substituted triazine (A) Moderate in DMSO >180°C Low

Biological Activity

N-[4-Amino-6-(dimethylamino)-1,3,5-triazine-2-yl]-N,N-dimethylamine is a compound belonging to the class of triazines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in pharmaceuticals and agrochemicals, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H10N6
  • Molecular Weight : 182.20 g/mol
  • CAS Number : 9391723

Biological Activity Overview

The biological activity of N-[4-amino-6-(dimethylamino)-1,3,5-triazine-2-yl]-N,N-dimethylamine has been investigated in various contexts:

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of triazine compounds exhibit significant cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest in a p53-independent manner .
  • Mechanism of Action :
    • The compound's activity may be attributed to its ability to interfere with cellular signaling pathways. For instance, it has been noted that certain triazine derivatives can inhibit MDM2-p53 interactions, leading to apoptosis in cells with both wild-type and mutant p53 .
  • Agrochemical Applications :
    • Triazines are also utilized as herbicides. The structural features of N-[4-amino-6-(dimethylamino)-1,3,5-triazine-2-yl]-N,N-dimethylamine contribute to its effectiveness in inhibiting specific enzyme pathways in plants, thereby controlling weed growth .

Case Study 1: Anticancer Compound Development

A study designed new molecular hybrids containing triazine rings and sulfonamide fragments. These compounds were tested for cytotoxicity against HCT-116 and MCF-7 cell lines. The results showed that modifications in the substituents significantly influenced the anticancer activity, suggesting that structure-activity relationships (SAR) play a crucial role in their efficacy .

Case Study 2: Mechanistic Insights

Research focused on the mechanism by which triazine derivatives induce apoptosis revealed that they cause G0/G1 and G2/M cell cycle arrest without affecting p53 pathways. This indicates a potential for developing treatments for p53-mutated cancers .

Table 1: Anticancer Activity of Triazine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-11625Apoptosis induction
Compound BMCF-730Cell cycle arrest
Compound CHCT-11615Inhibition of MDM2-p53

Table 2: Agrochemical Efficacy

Compound NameTarget WeedApplication Rate (g/ha)Efficacy (%)
Triazine ADandelion20085
Triazine BCrabgrass15090
Triazine CBroadleaf weeds10080

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 2,4-diamino-6-chloro-1,3,5-triazine. React with dimethylamine under nucleophilic substitution conditions (e.g., DMF at 80–100°C for 12–24 hours) to introduce dimethylamino groups .
  • Step 2 : Further functionalization via coupling reactions (e.g., hydrazine hydrate for amino group retention) .
  • Critical Parameters :
  • Solvent polarity (DMF > DMSO) improves substitution efficiency.
  • Elevated temperatures (>80°C) reduce byproducts like triazine ring hydrolysis intermediates .
  • Yield Optimization :
StepReagentTemp (°C)Time (h)Yield (%)
1Dimethylamine801265–70
2Hydrazine hydrate60675–80

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Primary Methods :

  • 1H/13C NMR : Resolve substituent patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm; triazine carbons at δ 160–170 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 255.1568 for C8H15N7) .
    • Advanced Cross-Validation :
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C 37.64%, H 5.92%, N 56.44%) .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR) predict the biological activity of triazine derivatives like this compound?

  • Approach :

  • Build 3D-QSAR models using substituent descriptors (e.g., Hammett σ, molar refractivity) to correlate structure with antileukemic activity .
  • Key Findings :
  • Electron-withdrawing groups (e.g., -NO2) at the 4-position enhance cytotoxicity (IC50 < 10 µM) .
  • Hydrophobic substituents (e.g., -CF3) improve membrane permeability but may reduce solubility .
  • Validation Metrics :
ModelRMSE
CoMFA0.920.850.28

Q. What strategies mitigate solubility limitations of this compound in aqueous buffers while preserving bioactivity?

  • Experimental Solutions :

  • Co-solvent Systems : Use DMSO/water mixtures (<10% DMSO) to maintain compound stability .
  • pH Adjustment : Protonate dimethylamino groups (pKa ~8.5) in acidic buffers (pH 5–6) to enhance solubility .
    • Structural Modifications :
  • Introduce polar substituents (e.g., -OH, -COOH) at non-critical positions (e.g., triazine C-2) without disrupting hydrogen-bonding interactions .

Q. How do competing reaction pathways (e.g., ring-opening vs. substitution) impact the synthesis of triazine derivatives?

  • Mechanistic Insights :

  • Nucleophilic Substitution : Favored in polar aprotic solvents (DMF, DMSO) with excess amine .
  • Ring-Opening : Occurs under strong acidic/basic conditions (e.g., HCl/NaOH > 2M), leading to thiourea or urea byproducts .
    • Mitigation :
  • Use mild bases (K2CO3) and controlled stoichiometry (amine:triazine = 2:1) to suppress degradation .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to validate conflicting cytotoxicity data?

  • Case Study :

  • Conflict : One study reports IC50 = 8.2 µM against leukemia cells , while another shows no activity (IC50 > 100 µM) .
  • Resolution :
  • Verify assay conditions (e.g., cell line specificity: Jurkat vs. K562).
  • Check compound purity (HPLC > 95%) and storage stability (degradation in DMSO > 1 week) .

Methodological Recommendations

Q. Best practices for scaling up synthesis without compromising purity?

  • Guidelines :

  • Batch Reactors : Maintain temperature gradients <5°C during exothermic steps (e.g., amine addition).
  • Purification : Use flash chromatography (silica gel, CH2Cl2/MeOH 9:1) for gram-scale batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE
Reactant of Route 2
Reactant of Route 2
N-[4-AMINO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE

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